molecular formula C25H23F3N2O4 B12166211 N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12166211
M. Wt: 472.5 g/mol
InChI Key: IZYVNLMXBCBOIT-PGMHBOJBSA-N
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Description

This compound is a benzamide derivative featuring a Z-configured enamide core, a 3-(trifluoromethyl)phenyl-substituted furan moiety, and a 3-methoxypropylamino group. The Z-configuration of the enamide may influence its binding affinity to biological targets, as stereochemistry often dictates pharmacological activity .

Properties

Molecular Formula

C25H23F3N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23F3N2O4/c1-33-14-6-13-29-24(32)21(30-23(31)17-7-3-2-4-8-17)16-20-11-12-22(34-20)18-9-5-10-19(15-18)25(26,27)28/h2-5,7-12,15-16H,6,13-14H2,1H3,(H,29,32)(H,30,31)/b21-16-

InChI Key

IZYVNLMXBCBOIT-PGMHBOJBSA-N

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group. The benzamide moiety is then attached through a series of condensation reactions. The final step involves the formation of the enamine linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles, under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways crucial for tumor growth and survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. Its ability to modulate immune responses could be beneficial in reducing inflammation and associated pain.

Antimicrobial Properties

There is emerging evidence suggesting that this compound has antimicrobial effects against certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant pathogens.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent on Furan Amine Group Key Differences
N-[(1Z)-3-[(3-Methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide 3-(Trifluoromethyl) 3-Methoxypropylamino Reference compound
N-[(Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide 3-Chlorophenyl 3-Methoxypropylamino Chloro vs. trifluoromethyl; 4-methoxy benzamide
N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide 4-Methylphenyl 4-Fluorobenzylamino Methyl vs. trifluoromethyl; benzylamine group
N-[(Z)-3-(Furan-2-ylmethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide 3-Phenoxyphenyl Furan-2-ylmethylamino Phenoxy vs. trifluoromethyl; heterocyclic amine

Key Observations :

  • Substituent Effects : The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to chlorophenyl or methylphenyl analogues, which may improve bioavailability .
  • Benzamide Modifications : Substitution at the benzamide para-position (e.g., 4-methoxy in ) alters electronic properties, affecting binding pocket interactions.
Pharmacological and Physicochemical Properties
  • Lipophilicity (LogP) : The trifluoromethyl group increases LogP (~3.5 estimated) compared to chloro (~2.8) or methyl (~2.5) analogues, impacting membrane permeability .
  • Metabolic Stability: Fluorinated compounds (e.g., trifluoromethyl) resist oxidative metabolism better than chlorinated or non-halogenated analogues .
  • Synthetic Accessibility: The title compound requires multi-step synthesis involving Suzuki coupling for furan functionalization and enamide formation, similar to but more complex than non-fluorinated analogues .
Analytical Characterization
  • NMR Spectroscopy : The Z-configuration of the enamide is confirmed by distinct ¹H NMR signals for the α,β-unsaturated carbonyl (δ 7.8–8.2 ppm) and coupling constants (J = 12–14 Hz), consistent with analogues in .
  • LCMS Analysis : Molecular networking (as in ) reveals fragmentation patterns dominated by cleavage at the enamide bond (m/z 589.1 in vs. m/z ~600 estimated for the title compound).
Computational Comparisons

Graph-based structural similarity analysis (using methods in ) shows a cosine score of 0.85–0.92 between the title compound and its analogues, indicating high structural overlap but distinct electronic profiles due to substituent variations.

Biological Activity

N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups, including a benzamide moiety and a furan ring. Its molecular formula is C26H25F3N2O4C_{26}H_{25}F_3N_2O_4, and it has a molecular weight of approximately 490.49 g/mol. The presence of trifluoromethyl and methoxy groups contributes to its unique chemical properties, influencing its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and the modulation of key signaling pathways related to cancer progression.
  • Neuropharmacological Effects : There is emerging evidence supporting its potential as an antidepressant-like agent. The compound appears to interact with serotonergic systems, particularly influencing 5-HT receptors, which are crucial in mood regulation.

Anticancer Activity

A study published in 2024 explored the compound's effects on lung cancer cells (A549). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 9.5 µM, comparable to established chemotherapeutics like doxorubicin (IC50 = 3.24 µM) .

CompoundCell LineIC50 (µM)
N-[...]A5499.5
DoxorubicinA5493.24

Neuropharmacological Effects

In another study focusing on its antidepressant-like effects, the compound was administered to mice and demonstrated significant improvement in behavioral tests such as the Forced Swim Test (FST). The results indicated modulation of serotonergic pathways, specifically through the activation of 5-HT receptors .

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies using human colon fibroblast cells revealed that pretreatment with the compound reduced DNA damage induced by carcinogens, suggesting its potential role as a chemopreventive agent .

Case Study 2: Neuropharmacological Impact
In a controlled experiment involving mice, administration of N-[(1Z)-3...benzamide resulted in decreased levels of nitrosative stress markers, which correlated with improved mood-related behaviors .

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